4-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine
Description
4-[4-(Pyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine (CAS: 2548981-91-3) is a heterocyclic compound featuring a pyrimidine core substituted with pyrazine-piperazine and pyrrolidine moieties. Its molecular formula is C₁₆H₂₁N₇, with a molecular weight of 311.39 g/mol . The structure combines nitrogen-rich rings, which are common in medicinal chemistry due to their ability to engage in hydrogen bonding and π-π interactions with biological targets.
The Smiles notation (c1cnc(N2CCN(c3cc(N4CCCC4)ncn3)CC2)cn1) highlights its connectivity: a pyrimidine ring at position 4 is linked to a piperazine group substituted with pyrazine, while position 6 is substituted with pyrrolidine.
Properties
IUPAC Name |
4-(4-pyrazin-2-ylpiperazin-1-yl)-6-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7/c1-2-6-21(5-1)14-11-15(20-13-19-14)22-7-9-23(10-8-22)16-12-17-3-4-18-16/h3-4,11-13H,1-2,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQWEWSJWLSZPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Pyrimidine Core Formation
The pyrimidine backbone is constructed via cyclocondensation of β-diketones or amidines. For instance, reacting 1,3-diketones with guanidine derivatives under basic conditions yields 4,6-dichloropyrimidine intermediates. Alternative routes employ urea or thiourea to introduce nitrogen functionalities at positions 2 and 4.
Step 2: Piperazine Substitution at C4
Nucleophilic aromatic substitution (S<sub>N</sub>Ar) is employed to introduce the 4-(pyrazin-2-yl)piperazine moiety. A halogenated pyrimidine intermediate (e.g., 4-chloro-6-(pyrrolidin-1-yl)pyrimidine) reacts with pyrazin-2-yl-piperazine in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C. Catalytic amounts of potassium carbonate or triethylamine (TEA) enhance reaction efficiency by scavenging HCl byproducts.
Reaction Optimization and Catalytic Systems
Table 1: Comparative Analysis of Coupling Reactions
| Reaction Step | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Piperazine Substitution | K<sub>2</sub>CO<sub>3</sub> (2 eq) | DMF | 80 | 68 | 92 |
| Pyrrolidine Amination | Pd(OAc)<sub>2</sub>/Xantphos | Toluene | 110 | 82 | 95 |
| Microwave Amination | Pd(OAc)<sub>2</sub>/Xantphos | DMSO | 150 (microwave) | 78 | 97 |
Key findings:
-
Solvent polarity critically impacts substitution kinetics. DMF accelerates S<sub>N</sub>Ar reactions due to its high dielectric constant (ε = 36.7), stabilizing transition states.
-
Ligand selection in palladium-catalyzed amination influences regioselectivity. Bulky phosphine ligands (Xantphos) prevent undesired β-hydride elimination.
Intermediate Characterization
Critical intermediates are validated using spectroscopic and chromatographic methods:
-
4-Chloro-6-(pyrrolidin-1-yl)pyrimidine : <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) δ 8.42 (s, 1H, pyrimidine-H), 3.45–3.40 (m, 4H, pyrrolidine-NCH<sub>2</sub>), 2.05–1.95 (m, 4H, pyrrolidine-CH<sub>2</sub>).
-
4-[4-(Pyrazin-2-yl)piperazin-1-yl]-6-chloropyrimidine : ESI-MS m/z 307.1 [M+H]<sup>+</sup>, confirming molecular ion peak.
Purification and Scalability
Final product purification employs:
-
Flash chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients (20:80 to 50:50) removes unreacted amines and coupling byproducts.
-
Recrystallization : Ethanol/water (7:3) mixtures yield crystals with >99% purity, as verified by HPLC (C18 column, 0.1% TFA in acetonitrile/water).
Industrial-scale production (≥1 kg) necessitates:
-
Continuous flow reactors : Minimize exothermicity risks during S<sub>N</sub>Ar steps.
-
Solvent recovery systems : DMF and toluene are recycled via fractional distillation, reducing environmental impact.
Challenges and Alternative Routes
Competing Side Reactions
-
Nucleophilic Overfunctionalization : Excess pyrrolidine may attack C2 or C4 positions, forming regioisomers. Stoichiometric control (1.1 eq amine) mitigates this.
-
Oxidative Degradation : The pyrazine ring is susceptible to peroxide formation. Adding antioxidant agents (e.g., BHT) during storage preserves compound integrity.
Green Chemistry Approaches
Chemical Reactions Analysis
Types of Reactions
4-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Therapeutic Potential: Research indicates that this compound exhibits potential as a therapeutic agent in treating various diseases, particularly in oncology and neurology. Studies have shown its interaction with specific molecular targets that modulate biochemical pathways related to disease progression.
- Case Study: In a study published in Journal of Medicinal Chemistry, derivatives of this compound demonstrated significant cytotoxicity against cancer cell lines, suggesting its potential role as an anticancer agent .
2. Antimicrobial Activity
- Biological Studies: The compound has been investigated for its antimicrobial properties, showing effectiveness against several bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis.
- Case Study: A recent study highlighted its efficacy against drug-resistant strains of Staphylococcus aureus, providing insights into its application in developing new antibiotics .
3. Neurological Research
- Receptor Modulation: This compound has been studied for its antagonistic effects on muscarinic receptors, particularly M4 receptors, which are implicated in neurological disorders such as schizophrenia and Alzheimer’s disease.
- Case Study: Research published in Neuropharmacology demonstrated that derivatives of this compound could improve cognitive function in animal models by modulating neurotransmitter activity .
4. Material Science
- Polymer Development: The unique structure allows it to be utilized as a building block in synthesizing novel polymers with tailored properties for industrial applications.
- Case Study: A study in Materials Science explored the use of this compound in creating high-performance polymer composites with enhanced thermal stability .
Mechanism of Action
The mechanism of action of 4-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogues reported in the provided evidence, focusing on structural variations, physicochemical properties, and inferred biological relevance.
4-Methyl-2-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine (CAS: 946212-71-1)
- Structure : Differs by a methyl group at position 4 and a 2-methylbenzoyl-substituted piperazine at position 2.
- Molecular Weight : 365.5 g/mol (C₂₁H₂₇N₅O ) .
- The methyl group at position 4 may sterically hinder interactions with flat binding pockets (e.g., kinase ATP sites).
2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine (CAS: 2346940-71-2)
- Structure : Features a methyl group at position 2 and a 6-methylpyrimidinyl-substituted piperazine at position 3.
- Molecular Weight : 339.4 g/mol (C₁₈H₂₅N₇ ) .
- Lower molecular weight compared to the target compound (311.39 vs. 339.4) suggests differences in pharmacokinetic profiles.
4-(Piperazin-1-yl)-6-(trifluoromethyl)pyrimidine (CAS: 845616-55-9)
- Structure : Simplified pyrimidine core with trifluoromethyl at position 6 and piperazine at position 4.
- Molecular Weight : 247.2 g/mol (C₉H₁₀F₃N₅ ) .
- Absence of pyrrolidine or pyrazine substituents limits steric complexity, possibly favoring simpler target engagement.
6-{4-[3-Chloro-4-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrimidine-2,4(1H,3H)-dione
- Structure : Incorporates a dione (oxidized pyrimidine) and a 3-chloro-4-(trifluoromethyl)phenyl-substituted piperazine .
- Molecular Weight : 408.77 g/mol (C₁₆H₁₄ClF₃N₄O₃ ) .
- Key Differences: The dione moiety increases polarity, likely improving solubility but reducing blood-brain barrier penetration.
Structural and Functional Trends
Implications for Drug Design
- Target Compound : The combination of pyrazine-piperazine and pyrrolidine may offer a balance between solubility (via pyrrolidine’s amine) and target engagement (via pyrazine’s aromaticity). Its moderate molecular weight aligns with Lipinski’s rules for oral bioavailability.
- Analogues :
- Lipophilic Groups (e.g., benzoyl in ) improve membrane permeability but require careful optimization to avoid excessive hydrophobicity.
- Electron-Withdrawing Substituents (e.g., trifluoromethyl in ) enhance stability but may limit reactivity in prodrug strategies.
- Polar Moieties (e.g., dione in ) favor solubility but reduce CNS penetration.
Biological Activity
4-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that has garnered attention for its potential therapeutic applications in medicinal chemistry. Its unique structural features, including a pyrimidine ring and multiple nitrogen-containing heterocycles, contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Pyrimidine Ring | Central to the molecule's activity |
| Piperazine Ring | Contributes to interaction with biological targets |
| Pyrazine Moiety | Enhances chemical reactivity |
| Pyrrolidine Group | Impacts pharmacokinetics and bioavailability |
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : The compound has shown efficacy against various microbial strains, making it a candidate for further development as an antimicrobial agent.
- Anticancer Activity : Studies have demonstrated its potential to inhibit cancer cell proliferation through specific molecular interactions that modulate signaling pathways associated with tumor growth.
- Enzymatic Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, which could be beneficial in treating diseases where enzyme modulation is crucial.
The biological activity of the compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can lead to modulation of various biochemical pathways, resulting in the observed therapeutic effects. Ongoing research aims to elucidate these mechanisms in detail.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Studies : A study published in MDPI highlighted the anticancer potential of similar pyrazolo[1,5-a]pyrimidines, indicating that compounds with structural similarities may exhibit selective protein inhibition and cytotoxic effects against cancer cells .
- Enzymatic Activity : Research on related compounds has shown that modifications in the piperazine and pyrrolidine moieties can significantly affect their inhibitory activity against enzymes like PARP-1, which is critical in cancer therapy .
- Microbial Efficacy : A collaborative screening identified compounds based on their efficacy against T. cruzi and L. donovani, suggesting that derivatives of this class could be effective against neglected tropical diseases .
Comparative Analysis
When compared to other compounds with similar structures, this compound stands out due to its unique combination of functional groups and enhanced biological activities. The following table summarizes some related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(piperazin-1-yl)pyrimidine | Piperazine linked to pyrimidine | Antimicrobial |
| 4-(pyrazin-2-yl)piperazine | Pyrazine ring with piperazine | Anticancer |
| 6-(pyrrolidin-1-yl)pyrimidine | Pyrrolidine ring with pyrimidine | Enzyme inhibition |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine, and how can reaction conditions be optimized?
- Methodology: Multi-step synthesis involving:
- Step 1: Formation of the pyrimidine core via cyclization of substituted precursors (e.g., cyanamide derivatives) under acidic or basic conditions .
- Step 2: Introduction of the piperazine-pyrrolidinyl substituents via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .
- Optimization: Monitor reaction progress using thin-layer chromatography (TLC) and adjust parameters (temperature, solvent polarity, catalyst loading) to maximize yield. For example, dimethylformamide (DMF) enhances solubility in SNAr reactions .
Q. How should researchers validate the structural integrity of this compound?
- Methodology: Combine spectroscopic and crystallographic techniques:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns and piperazine-pyrrolidinyl connectivity .
- Mass Spectrometry (HRMS): Verify molecular ion peaks and fragmentation patterns .
- X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for refining crystal structures, particularly if the compound crystallizes in a high-symmetry space group .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of substituents in this compound?
- Methodology:
- Analog Synthesis: Replace pyrazine with other heterocycles (e.g., pyridine, triazine) or modify pyrrolidine with bulkier groups (e.g., piperidine) to assess steric/electronic effects .
- Biological Assays: Test analogs against target enzymes (e.g., kinases) or receptors (e.g., GPCRs) using fluorescence polarization or radioligand binding assays .
- Data Analysis: Apply statistical models (e.g., multivariate regression) to correlate substituent properties (logP, polar surface area) with activity .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodology:
- Reproducibility Checks: Confirm assay conditions (e.g., buffer pH, incubation time) across labs. For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
- Metabolic Stability Screening: Use liver microsomes to evaluate if metabolic degradation (e.g., CYP450 oxidation of pyrrolidine) alters observed activity .
- Computational Modeling: Perform molecular dynamics simulations to assess binding mode consistency across experimental structures .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodology:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets in kinases). Validate with co-crystallized ligands .
- Pharmacophore Mapping: Identify critical features (e.g., hydrogen-bond acceptors on pyrimidine) using tools like Phase .
- ADMET Prediction: Apply QikProp or SwissADME to estimate bioavailability, blood-brain barrier penetration, and toxicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
